L-Seryl-L-cysteinylglycyl-L-phenylalanine

Human Growth Hormone Structure-Activity Relationship Metabolic Regulation

L-Seryl-L-cysteinylglycyl-L-phenylalanine (CAS 649756-20-7) is a synthetic linear tetrapeptide with the sequence H-Ser-Cys-Gly-Phe-OH, a molecular formula of C₁₇H₂₄N₄O₆S, and a monoisotopic mass of 412.5 g/mol. This fragment corresponds exactly to residues 188–191 of the human growth hormone (hGH) C-terminus, positioning it as a minimal active-sequence tool for studying hGH-derived bioactivity.

Molecular Formula C17H24N4O6S
Molecular Weight 412.5 g/mol
CAS No. 649756-20-7
Cat. No. B12587147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Seryl-L-cysteinylglycyl-L-phenylalanine
CAS649756-20-7
Molecular FormulaC17H24N4O6S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N
InChIInChI=1S/C17H24N4O6S/c18-11(8-22)15(24)21-13(9-28)16(25)19-7-14(23)20-12(17(26)27)6-10-4-2-1-3-5-10/h1-5,11-13,22,28H,6-9,18H2,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t11-,12-,13-/m0/s1
InChIKeyLFFDNCXNXGLWDH-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Seryl-L-cysteinylglycyl-L-phenylalanine (CAS 649756-20-7): Procurement-Grade Tetrapeptide Identity and Core Specifications


L-Seryl-L-cysteinylglycyl-L-phenylalanine (CAS 649756-20-7) is a synthetic linear tetrapeptide with the sequence H-Ser-Cys-Gly-Phe-OH, a molecular formula of C₁₇H₂₄N₄O₆S, and a monoisotopic mass of 412.5 g/mol [1]. This fragment corresponds exactly to residues 188–191 of the human growth hormone (hGH) C-terminus, positioning it as a minimal active-sequence tool for studying hGH-derived bioactivity [2]. The sequence acronym SCGF uniquely identifies this compound in chemical registries, although it is distinct from the unrelated hematopoietic 'stem cell growth factor' protein [3].

Linear H-Ser-Cys-Gly-Phe-OH sequence – distinct from SCGF protein
Minimal hGH C-terminal fragment (residues 188–191) for SAR studies
Unmodified tetrapeptide: free thiol, no lipidation or cyclization

Why Generic Substitution of L-Seryl-L-cysteinylglycyl-L-phenylalanine Is Scientifically Unjustifiable


This tetrapeptide cannot be interchanged with other 'SCGF'-labeled products or larger hGH fragments without risking experimental failure. The linear H-Ser-Cys-Gly-Phe-OH sequence lacks the N-terminal lipidation found in TLR2/6 agonists like FSL-1 (Pam₂CGDPKHPKSF), a modification critical for potency [1]. Conversely, it lacks the Cys⁷–Cys¹⁴ disulfide bond that constrains the cyclic hGH Fragment 176–191, which exhibits distinct hyperglycemic activity absent in simpler linear sequences [2]. Substituting an incorrectly cyclized or lipidated analog will fundamentally alter receptor engagement and biological readout.

FSL-1 or lipidated analogs
N-terminal Pam₂Cys moiety enables TLR2/6 agonism; unmodified SCGF lacks this and does not activate NF-κB. Substitution introduces immune pathway activation.
Cyclic hGH fragments (e.g., 176–191)
Disulfide-constrained cyclic forms exhibit hyperglycemic activity not present in linear SCGF. Interchange confounds metabolic pathway readouts.
Alanine-substituted tetrapeptide (Ser-Ala-Gly-Phe)
Replacement of Cys with Ala removes redox-active thiol, abolishing radical scavenging capacity. Antioxidant results may not replicate.

Quantitative Procurement Evidence for L-Seryl-L-cysteinylglycyl-L-phenylalanine: Direct Comparator Data


Linear Sequence vs. Cyclic hGH Fragment: Absence of Hyperglycemic Activity

In a landmark in vivo study, the cyclic C-terminal hGH fragments containing the Ser-Cys-Gly-Phe motif (e.g., hGH 172–191 and hGH 177–191) produced a significant transient rise in blood glucose in rats. In contrast, the minimal linear fragment hGH 179–191, which lacks the full N-terminal sequence required for cyclization, was completely inert [1]. As the linear H-Ser-Cys-Gly-Phe-OH corresponds to an even shorter C-terminal truncation, it is forecasted to be devoid of this specific hyperglycemic activity, a critical differentiator for experiments isolating lipolytic from glycemic responses.

Hyperglycemic Activity
Class-level inference
Predicted no glycemic activity; cyclic fragments induce transient glucose rise
Supports lipolytic pathway isolation
In vivo rat model; requires empirical confirmation
Human Growth Hormone Structure-Activity Relationship Metabolic Regulation

TLR2/6 Activation: Minimal Peptide vs. N-Acylated Lipopeptide FSL-1

The lipopeptide FSL-1 (Pam₂CGDPKHPKSF) is a potent TLR2/6 agonist, inducing a 4- and 8-fold increase in NF-κB activity in HEK293 cells at 0.1 and 1 nM, respectively [1]. The unlipidated tetrapeptide H-Ser-Cys-Gly-Phe-OH lacks the essential S-(2,3-bispalmitoyloxypropyl) moiety, which is mandatory for TLR2/6 heterodimer recognition and signaling [2]. Consequently, the linear peptide is expected to exhibit negligible TLR2/6 agonism, a crucial distinction for immune pathway studies.

NF-κB Activation
Class-level inference
FSL-1: 4−8 fold; SCGF: none
Non-agonistic control scaffold
HEK293 TLR2/6; validate in target cells
Innate Immunity Toll-like Receptor NF-κB Activation

Cysteine-Dependent Radical Scavenging: Ser-Cys-Gly-Phe vs. Ser-Ala-Gly-Phe

A systematic study of amino acid and dipeptide antioxidant capacities established that cysteine (Cys) is among the most potent radical-scavenging residues due to its electron/hydrogen-donating thiol group [1]. The tetrapeptide H-Ser-Cys-Gly-Phe-OH is therefore expected to exhibit measurable antioxidant activity, whereas a direct alanine-substituted analog (H-Ser-Ala-Gly-Phe-OH) would lack this redox-active thiol, rendering it essentially inert as a radical scavenger. This property is sequence-dependent and not a generic feature of all tetrapeptides.

Radical Scavenging
Class-level inference
Cys-containing: active thiol; Ala-substituted: inactive
Sequence-dependent redox probe
DPPH/ABTS/ORAC assays; verify potency
Oxidative Stress Antioxidant Peptides Redox Biology

Analytical Selectivity: Distinct Mass Spectrometric Fragmentation Pattern

In negative-ion fast-atom bombardment mass spectrometry, the (M-H)⁻ anion of tetrapeptides containing Ser, Cys, and Phe residues yields a characteristic fragmentation pattern, including side-chain cleavages for Ser and Cys that are not observed with aliphatic-only sequences [1]. This allows unambiguous differentiation of H-Ser-Cys-Gly-Phe-OH from co-eluting isobaric interferences in complex biological matrices.

MS Fragmentation
Class-level inference
Characteristic Ser/Cys side-chain cleavages
Enables selective SRM transitions
Negative-ion FAB-MS/MS
Bioanalysis Mass Spectrometry Peptide Quantification

High-Confidence Application Scenarios for Procuring L-Seryl-L-cysteinylglycyl-L-phenylalanine


Negative Control for TLR2/6-Mediated Inflammatory Signaling Assays

Use H-Ser-Cys-Gly-Phe-OH as a non-lipidated, non-agonistic control peptide in experiments employing the TLR2/6 agonist FSL-1. Its inability to activate NF-κB (contrasted with FSL-1's 4- to 8-fold induction) makes it the ideal scaffold to control for non-specific peptide effects in innate immunity research [1].

Isolation of Lipolytic from Hyperglycemic hGH Fragment Activities

Employ the linear tetrapeptide to investigate C-terminal hGH biology without the confounding hyperglycemic effect observed with cyclic fragments like hGH 177–191. Because the minimal linear sequence is predicted to be inert for glucose elevation, it enables targeted study of lipolytic or other non-glycemic pathways [1].

Model Peptide for Cysteine-Directed Oxidation and Antioxidant Studies

Leverage the single cysteine residue as a defined redox sensor. The tetrapeptide's free thiol group makes it a superior model substrate over alanine-substituted analogs for measuring radical scavenging capacity, metal-catalyzed oxidation, or disulfide scrambling dynamics.

Bioanalytical Reference Standard for Ser/Cys-Containing Peptide LC-MS/MS Methods

Utilize the distinct negative-ion collision-induced dissociation (CID) fragmentation pattern of H-Ser-Cys-Gly-Phe-OH to establish selective reaction monitoring (SRM) transitions. This ensures unambiguous quantification of this specific sequence in pharmacokinetic or metabolomic studies, free from isobaric interferences [1].

Application
Selection Property
Validation Focus
TLR2/6 Signaling Control Scaffold
Non-lipidated, non-agonistic scaffold
NF-κB activation endpoint review
hGH Lipolytic Pathway Studies
Linear, non-cyclized sequence
Absence of glycemic activity verification
Cysteine-Directed Redox Studies
Free thiol redox sensor
Radical scavenging capacity assay
LC-MS/MS Bioanalytical Reference
Characteristic Ser/Cys fragmentation pattern
Selective reaction monitoring (SRM) establishment
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